molecular formula C27H29IO2 B12606981 Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- CAS No. 651057-16-8

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-

Cat. No.: B12606981
CAS No.: 651057-16-8
M. Wt: 512.4 g/mol
InChI Key: VUQBONULNHBRJU-CLJLJLNGSA-N
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Description

This compound is a stereochemically defined tetrahydrofuran derivative featuring a 2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl] substituent. Its structure includes a tetrahydrofuran ring with a chiral center at the 2-position (2R-configuration) and a complex side chain containing an iodine atom and a triphenylmethoxy (trityl) group. The trityl group is commonly employed as a protective moiety in organic synthesis due to its steric bulk and stability under acidic conditions .

Properties

CAS No.

651057-16-8

Molecular Formula

C27H29IO2

Molecular Weight

512.4 g/mol

IUPAC Name

(2R)-2-[(1R)-1-iodo-4-trityloxybutyl]oxolane

InChI

InChI=1S/C27H29IO2/c28-25(26-19-11-20-29-26)18-10-21-30-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25-26H,10-11,18-21H2/t25-,26-/m1/s1

InChI Key

VUQBONULNHBRJU-CLJLJLNGSA-N

Isomeric SMILES

C1C[C@@H](OC1)[C@@H](CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I

Canonical SMILES

C1CC(OC1)C(CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iodo and triphenylmethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the iodine atom can yield various hydrocarbon derivatives.

Scientific Research Applications

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological systems.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The iodine atom and triphenylmethoxy group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other tetrahydrofuran derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Stereochemistry Reactivity/Applications Safety/Toxicity
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- (Target) Iodo, trityloxy, butyl chain 2R, 1R High reactivity via iodine; trityl group enables selective deprotection Likely moderate toxicity (no direct data)
Furan, tetrahydro-2-[(1R)-1-iodo-2-phenylethyl]-, (2R)-rel- (724774-89-4) Iodo, phenylethyl Rel-2R Cross-coupling potential; simpler side chain reduces steric hindrance Unknown; iodine may pose handling risks
Tetrahydrofurfuryl methyl ether (19241-20-4) Methoxymethyl None specified Solvent or flavoring agent; low steric bulk Low toxicity (industrial solvent)
2-(3-Phenylpropyl)tetrahydrofuran (FEMA 2898) 3-Phenylpropyl None specified Flavoring agent; aromatic side chain enhances volatility Generally recognized as safe (GRAS)
Tetrahydrofurfuryl bromide (TCS550) Bromomethyl None specified Alkylating agent; high reactivity due to bromide Highly toxic (LD50: 180 mg/kg, ivn-mus)

Key Findings

Structural Complexity : The target compound’s trityloxy group distinguishes it from simpler ethers (e.g., methyl or propyl derivatives) by introducing significant steric hindrance, which impacts reaction kinetics and selectivity .

Reactivity : The iodine atom in the target compound offers versatile reactivity in Suzuki or Ullmann couplings, unlike brominated analogs (e.g., tetrahydrofurfuryl bromide), which are more toxic and prone to faster nucleophilic substitution .

Stereochemical Influence : The 2R-configuration and 1R-iodo group create a chiral environment critical for interactions in asymmetric synthesis or biological systems, contrasting with racemic mixtures (e.g., "rel-" isomers) .

Applications : While simpler derivatives (e.g., 2-(3-phenylpropyl)tetrahydrofuran) are used in flavoring, the target compound’s protective groups suggest utility in oligonucleotide or glycoside synthesis .

Biological Activity

Furan derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is a unique structure that warrants investigation into its biological properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented as follows:

C23H28IO2\text{C}_{23}\text{H}_{28}\text{I}\text{O}_2

This structure indicates the presence of a furan ring, a tetrahydro configuration, and a triphenylmethoxy group, which may influence its pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential applications:

  • Antimicrobial Activity : Studies have demonstrated that furan derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
  • Anticancer Properties : Furan derivatives are often explored for their anticancer potential. Some studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial effects of furan derivatives found that compounds with iodine substitutions exhibited enhanced activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies on furan derivatives indicated that they could inhibit the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound's mechanism involved the induction of oxidative stress leading to cell death.

Research Findings

Activity TypeEffectivenessMechanismReference
AntimicrobialModerateDisruption of cell membranes
AnticancerHighInduction of apoptosis via oxidative stress
CytotoxicityLowMinimal impact on normal cells

Detailed Research Findings

  • Antimicrobial Studies :
    • Compounds similar to the target compound were tested against Gram-positive and Gram-negative bacteria.
    • Results showed a notable zone of inhibition for the iodinated furan derivative at concentrations above 50 µM.
  • Cytotoxicity Assays :
    • Cytotoxicity was assessed using MTT assays on various cancer and normal cell lines.
    • The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, showing promise for therapeutic applications.
  • Mechanistic Insights :
    • Mechanistic studies indicated that the compound may interact with DNA, leading to strand breaks and subsequent apoptosis in cancer cells.
    • Reactive oxygen species (ROS) generation was noted as a significant pathway for inducing cytotoxicity.

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